![molecular formula C9H6N2O3 B1404902 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid CAS No. 1421473-07-5](/img/structure/B1404902.png)

8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

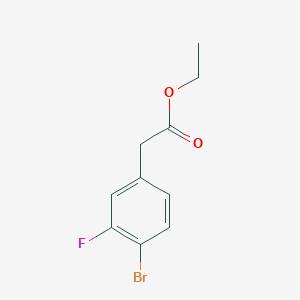

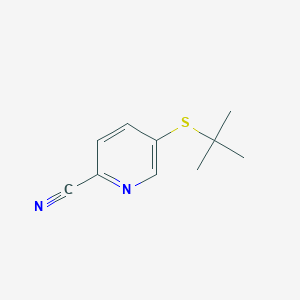

Several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5 (6H)-one-7-carboxylic acid alkyl esters have been synthesized from acyclic precursors. In addition, Eu(III) complexes with tridentate ligands, such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid, have been prepared by the “self-assembly” of the ligand, NaOH, and EuCl3·6H2O in a ratio of 3:3:1 in methanol .Molecular Structure Analysis

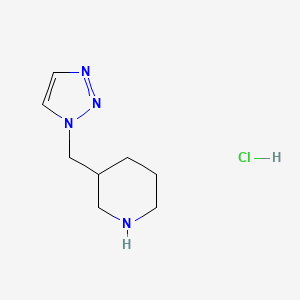

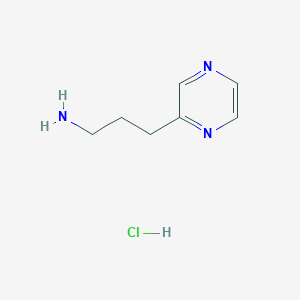

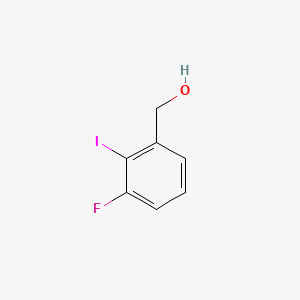

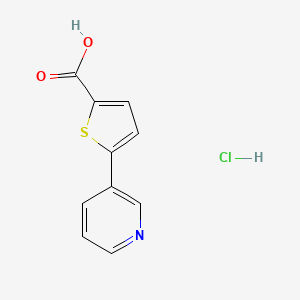

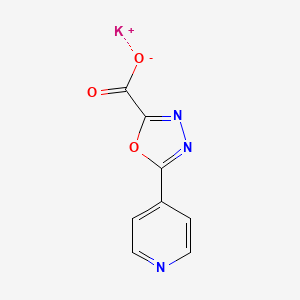

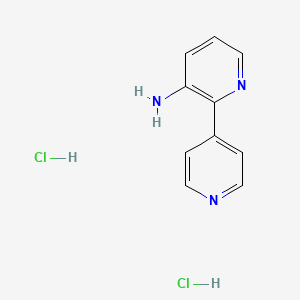

The molecular structure of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is characterized by two fused pyridine rings with different mutual arrangements of nitrogen atoms . The InChI code for this compound is 1S/C9H6N2O3.ClH/c12-8-7-5 (2-1-3-10-7)6 (4-11-8)9 (13)14;/h1-4H, (H,11,12) (H,13,14);1H .Chemical Reactions Analysis

Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical And Chemical Properties Analysis

The physical form of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is a powder . The molecular weight of the hydrochloride form of this compound is 226.62 .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Theoretical Studies

Solvatochromism and Stability Analysis : Santo et al. (2003) studied the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester. They analyzed the relative stabilities of isomers and their interaction with different solvents, observing intramolecular hydrogen-bonded structures and temperature effects on absorption bands (Santo et al., 2003).

Synthesis from Acyclic Precursors : Blanco et al. (1999) synthesized several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5(6H)-one-7-carboxylic acid alkyl esters from acyclic precursors. This study discussed the spectroscopic properties of these compounds, confirming the proposed structures (Blanco et al., 1999).

Biomedical Applications

- Potential in Cancer Therapeutics : Zeng et al. (2012) explored the use of 8-hydroxy-[1,6]naphthyridines as a scaffold for cancer therapeutics. They synthesized a series of 1,6-naphthyridine-7-carboxamides with various substitutions, noting their potent inhibition in HIV-1 integrase and cytotoxicity in cancer cell lines (Zeng et al., 2012).

Luminescent Properties

- Europium(III) Complexes for Bioimaging : Wei et al. (2016) designed and synthesized water-soluble and highly luminescent Europium(III) complexes based on 8-hydroxy-1,5-naphthyridine-2-carboxylic acid. These complexes showed strong luminescence in aqueous solution, potential for bioimaging applications, and sensitive pH response behavior (Wei et al., 2016).

Safety And Hazards

The safety information for 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

While the specific future directions for 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid are not explicitly mentioned in the retrieved sources, it’s worth noting that 1,8-naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . This suggests potential future research directions in exploring the biological activities and applications of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid and its derivatives.

Eigenschaften

IUPAC Name |

8-oxo-7H-1,7-naphthyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDHUTDNQWEIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1404836.png)